3-Bromophenyl-(2-chloro-4-fluorobenzyl)ether
CAS No.:
Cat. No.: VC13339410
Molecular Formula: C13H9BrClFO
Molecular Weight: 315.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9BrClFO |
|---|---|
| Molecular Weight | 315.56 g/mol |
| IUPAC Name | 1-[(3-bromophenoxy)methyl]-2-chloro-4-fluorobenzene |
| Standard InChI | InChI=1S/C13H9BrClFO/c14-10-2-1-3-12(6-10)17-8-9-4-5-11(16)7-13(9)15/h1-7H,8H2 |
| Standard InChI Key | ACGHHTWTKHMLIE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)OCC2=C(C=C(C=C2)F)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)Br)OCC2=C(C=C(C=C2)F)Cl |
Introduction
3-Bromophenyl-(2-chloro-4-fluorobenzyl)ether is a complex organic compound belonging to the class of ethers, specifically an aryl ether. It features a brominated phenyl ring connected via an ether linkage to a chlorinated and fluorinated benzyl group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential applications and unique chemical properties influenced by the presence of bromine, chlorine, and fluorine substituents.
Synthesis Methods
The synthesis of 3-Bromophenyl-(2-chloro-4-fluorobenzyl)ether can be achieved through the Williamson Ether Synthesis, a well-known method for preparing ethers. This process involves a nucleophilic substitution reaction where an alkoxide reacts with a suitable alkyl halide. The reaction conditions typically require an inert atmosphere and may involve heating to facilitate the reaction. Purification techniques such as column chromatography or recrystallization are used to remove unreacted starting materials or side products.
Analytical Techniques
Structural analysis of 3-Bromophenyl-(2-chloro-4-fluorobenzyl)ether can be performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide insights into the arrangement of atoms within the molecule and confirm its identity.
Chemical Reactivity and Biological Activity
The reactivity of this compound is significantly influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which can stabilize carbocations formed during reactions. The halogen substituents enhance its lipophilicity and binding affinity towards target sites. Studies have shown that compounds with similar structures exhibit varied biological activities, including antimicrobial and anticancer properties.
Potential Applications
3-Bromophenyl-(2-chloro-4-fluorobenzyl)ether has potential applications in medicinal chemistry and materials science. Research continues into optimizing its synthesis and exploring its full range of applications in various scientific fields.
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